4,4-Dimethyl-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid
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Overview
Description
4,4-Dimethyl-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid is a heterocyclic compound that features a fused chromene and pyrazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid typically involves multicomponent reactions. One common method includes the cyclocondensation of chromene derivatives with hydrazine or substituted hydrazines under mild conditions. The reaction is often carried out in solvents such as ethanol or dioxane, and the products can be isolated by crystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
4,4-Dimethyl-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to biological effects. For instance, it may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Chromene derivatives: Compounds with similar chromene structures but different substituents.
Pyrazole derivatives: Compounds with pyrazole rings but varying functional groups.
Uniqueness
4,4-Dimethyl-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid is unique due to its fused ring system, which imparts distinct chemical and biological properties. This structural feature differentiates it from other chromene or pyrazole derivatives, making it a valuable compound for research and development .
Properties
Molecular Formula |
C13H12N2O3 |
---|---|
Molecular Weight |
244.25 g/mol |
IUPAC Name |
4,4-dimethyl-2H-chromeno[4,3-c]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C13H12N2O3/c1-13(2)9-10(14-15-11(9)12(16)17)7-5-3-4-6-8(7)18-13/h3-6H,1-2H3,(H,14,15)(H,16,17) |
InChI Key |
QFEHXOYXGMRFFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(NN=C2C3=CC=CC=C3O1)C(=O)O)C |
Origin of Product |
United States |
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